molecular formula C17H18ClNO2 B3460884 N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B3460884
M. Wt: 303.8 g/mol
InChI Key: QOOHGZIALDJDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as clofibric acid, is a synthetic compound that belongs to the class of fibrates. It is extensively used in the laboratory for research purposes due to its ability to modulate lipid metabolism and regulate gene expression. The purpose of

Mechanism of Action

Clofibric acid exerts its effects on lipid metabolism and gene expression by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, while activation of PPARγ leads to increased insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects, including reducing plasma triglyceride levels, increasing high-density lipoprotein cholesterol levels, and decreasing low-density lipoprotein cholesterol levels. Additionally, it has been shown to increase insulin sensitivity and decrease inflammation.

Advantages and Limitations for Lab Experiments

Clofibric acid is a useful tool for studying the effects of fibrates on lipid metabolism and gene expression. However, it is important to note that its effects may vary depending on the cell or tissue type being studied. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid is not suitable for use in vivo due to its low bioavailability and potential toxicity.

Future Directions

There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid, including:
1. Investigating the effects of this compound acid on other metabolic pathways, such as glucose metabolism and amino acid metabolism.
2. Developing more potent and selective PPAR agonists for use in the treatment of metabolic diseases.
3. Studying the effects of this compound acid on non-alcoholic fatty liver disease, a common metabolic disorder.
4. Investigating the potential use of this compound acid as a therapeutic agent for other diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, this compound acid is a synthetic compound that is extensively used in scientific research to study the effects of fibrates on lipid metabolism and gene expression. It exerts its effects through activation of PPARα and PPARγ, leading to increased fatty acid oxidation, decreased triglyceride synthesis, increased insulin sensitivity, and decreased inflammation. While this compound acid has limitations for use in vivo, it remains a valuable tool for studying metabolic pathways and developing new therapeutic agents for the treatment of metabolic diseases.

Scientific Research Applications

Clofibric acid has been extensively used in scientific research to study the effects of fibrates on lipid metabolism and gene expression. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOHGZIALDJDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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